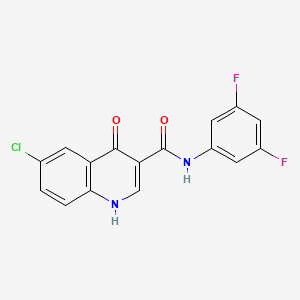

6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide

Description

6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a hydroxy group at position 4, a chlorine substituent at position 6, and a 3,5-difluorophenyl carboxamide moiety at position 2. The 3,5-difluorophenyl group may enhance metabolic stability and target binding due to fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name |

6-chloro-N-(3,5-difluorophenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF2N2O2/c17-8-1-2-14-12(3-8)15(22)13(7-20-14)16(23)21-11-5-9(18)4-10(19)6-11/h1-7H,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFAPXLDXNYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s common for compounds of this nature to interact with proteins or enzymes that play crucial roles in cellular processes.

Mode of Action

Similar compounds often work by binding to their target, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (g proteins) and modulates the activity of downstream effectors.

Biochemical Pathways

The signaling activated by similar compounds often involves a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current. This plays an important role in the regulation of various cellular processes.

Result of Action

The downstream effects of similar compounds often involve changes in cellular signaling and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

Biological Activity

6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone, which is significant for its biological activity. The presence of chlorine and difluorophenyl groups enhances its pharmacological profile. The molecular formula is with a molar mass of 249.61 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆ClF₂N₁O₃ |

| Molar Mass | 249.61 g/mol |

| Density | 1.549 g/cm³ |

| Boiling Point | 399.1 °C |

| Flash Point | 195.2 °C |

| CAS Number | Not specified |

The biological activity of this compound primarily revolves around its ability to inhibit viral replication and exert cytotoxic effects on cancer cells. Its mechanism is believed to involve the following pathways:

- Inhibition of Viral Enzymes : The compound has shown potential in inhibiting key enzymes involved in viral replication, similar to other quinoline derivatives that target viral RNA polymerases.

- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the quinoline structure significantly affect biological activity. For instance:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., fluorine) has been shown to enhance antiviral activity by increasing lipophilicity and improving membrane permeability .

- Hydroxyl Group Positioning : The position of hydroxyl groups on the quinoline ring influences the compound's ability to interact with biological targets effectively.

Biological Activity Data

Several studies have reported on the antiviral and anticancer properties of related compounds, providing insights into the expected activity of this compound.

Antiviral Activity

A study demonstrated that derivatives with similar structures exhibited significant inhibition against various viruses:

| Compound | Virus Type | IC50 (mM) | Cytotoxicity (%) |

|---|---|---|---|

| 3-Cl-2-F | H5N1 | 0.41 | 79.3 |

| 3,4,5-Cl | H5N1 | 0.26 | 2.4 |

| This compound | TBD | TBD | TBD |

Anticancer Activity

In vitro studies have shown promising results regarding cytotoxicity against cancer cell lines:

- Mechanism : Induction of apoptosis was observed in treated cancer cells, with significant downregulation of anti-apoptotic proteins.

Case Studies

- Antiviral Study : A recent investigation into related quinoline derivatives indicated that those with enhanced lipophilicity showed increased antiviral efficacy against influenza viruses, suggesting similar potential for our compound .

- Cancer Research : In a study focusing on hepatocellular carcinoma, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against liver cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Positioning

The target compound’s 4-hydroxyquinoline core distinguishes it from analogs with alternative heterocyclic systems. For example:

- 3-Chloro-N-phenyl-phthalimide (): Features a phthalimide core (isoindole-1,3-dione) with a chlorine at position 3 and an N-phenyl group. Unlike the target compound, this structure is primarily used in polymer synthesis rather than bioactivity .

- N-(3-Amino-6-(2,3-Dichlorophenyl)-1,2,4-Triazin-5-yl)-2-Chloro-Substituted Quinoline-3-Carboxamides (): Shares a quinoline-3-carboxamide backbone but incorporates a triazine ring and a 2,3-dichlorophenyl group. These modifications correlate with moderate-to-excellent antimicrobial activity, highlighting the importance of chlorine and aryl substituents in biological efficacy .

Table 1: Structural and Functional Comparison

Impact of Halogen and Aryl Substituents

- Chlorine vs. Fluorine : The target compound’s 6-chloro and 3,5-difluorophenyl groups contrast with the 2-chloro and 2,3-dichlorophenyl groups in . Chlorine’s larger atomic size may enhance steric interactions, while fluorine’s electronegativity improves metabolic stability and membrane permeability .

- Aryl Group Positioning: The 3,5-difluorophenyl moiety in the target compound mirrors that in 3,5-diF-PBN (), which demonstrated efficacy in retinal protection. This suggests fluorinated aryl groups may optimize binding to biological targets, though the quinoline core likely redirects activity away from nitrone-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.